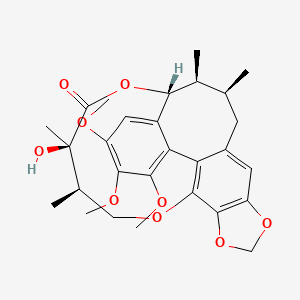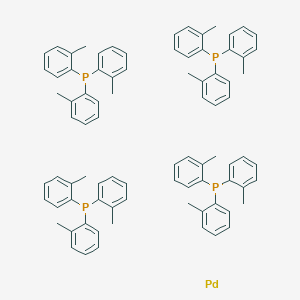
Gomisin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gomisin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant traditionally used in Chinese medicine. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gomisin E can be extracted from the fruits of Schisandra chinensis using ultrasonic extraction with methanol. The extract is then subjected to chromatographic separation on a C18 column with methanol–0.1% aqueous acetic acid as the mobile phase .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Schisandra chinensis fruits, followed by purification using liquid chromatography techniques. The process ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Gomisin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active lignans.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Exhibits anticancer, anti-inflammatory, and antioxidant properties, making it a potential therapeutic agent for various diseases
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Gomisin E exerts its effects by inhibiting the transcription of Nuclear Factor of Activated T Cells (NFAT) with an IC50 of 4.73 μM. This inhibition leads to the modulation of various cellular pathways, including apoptosis, cell cycle arrest, and oxidative stress response . The compound also targets essential signaling pathways such as MAPK, PI3K/Akt, and NF-κB, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Gomisin A
- Gomisin N
- Schisandrin
Comparison
Gomisin E is unique due to its specific inhibition of NFAT transcription, which is not observed in other similar compounds like Gomisin A and Gomisin N. Additionally, this compound exhibits a broader range of biological activities, making it a more versatile compound for therapeutic applications .
Properties
Molecular Formula |
C28H34O9 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |
InChI |
InChI=1S/C28H34O9/c1-13-8-16-9-19-24(36-12-35-19)26-20(16)21-17(10-18(31-5)23(32-6)25(21)33-7)22(15(13)3)37-27(29)28(4,30)14(2)11-34-26/h9-10,13-15,22,30H,8,11-12H2,1-7H3/t13-,14+,15-,22+,28+/m0/s1 |
InChI Key |
MLGBLGQFPHASJN-RKZUNUFISA-N |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@H]1C)OC(=O)[C@]([C@@H](CO4)C)(C)O)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1C)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)


![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)



![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)





